molecular formula C17H20N2O4 B12182609 N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B12182609
M. Wt: 316.35 g/mol
InChI Key: ZGHSKLFXHYXYAH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a synthetic compound featuring a cycloheptaoxazole core fused to a carboxamide group, which is further substituted with a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group is a recurring pharmacophore in medicinal chemistry, often associated with enhanced receptor binding and metabolic stability .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-21-14-9-8-11(10-15(14)22-2)18-17(20)16-12-6-4-3-5-7-13(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20)

InChI Key

ZGHSKLFXHYXYAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3)OC

Origin of Product

United States

Preparation Methods

Enaminoketone Intermediate Synthesis

Starting from cyclohepta[b]pyrrol-8-one derivatives, nitrogen functionalization is achieved via alkylation with aralkyl halides in the presence of NaH and DMF, yielding substituted enaminoketones in 80–96% yields. For example, reaction of cyclohepta[b]pyrrol-8-one with 3,4-dimethoxybenzyl chloride produces an enaminoketone precursor, which is subsequently treated with hydroxylamine hydrochloride under reflux in ethanol to form the oxazole ring.

Optimization of Cyclization Conditions

Key parameters influencing cyclization efficiency include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates and yields, as observed in rhodium-catalyzed oxazole syntheses.

  • Catalyst : While rhodium complexes (e.g., Rh₂(OAc)₄) are effective for annulation reactions, non-metallic catalysts like para-toluenesulfonic acid (PTSA) in ethanol have also been employed for analogous heterocycles.

Multi-Step Condensation and Functionalization

A modular synthesis involving sequential cyclization, carboxylation, and amidation has been reported for related cyclohepta-oxazole carboxamides.

Stepwise Synthesis Protocol

  • Cycloheptane Ring Construction : Cycloheptanone is condensed with ethyl cyanoacetate to form a β-ketonitrile, which undergoes cyclization with ammonium acetate to yield the cyclohepta[c]pyrrole core.

  • Oxazole Formation : Treatment with hydroxylamine hydrochloride in acetic acid introduces the oxazole ring.

  • Carboxamide Introduction : The carboxylic acid derivative is activated using thionyl chloride and coupled with 3,4-dimethoxyaniline in dichloromethane, yielding the final product in 70–85% yields.

Critical Reaction Parameters

  • Coupling Agents : EDCl/HOBt or DCC/DMAP systems are preferred for amide bond formation to minimize racemization.

  • Solvent Selection : Ethanol and chloroform are optimal for cyclization steps, while DMF facilitates alkylation reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and conditions:

MethodStarting MaterialsKey StepsYieldConditionsReference
Enaminoketone CyclizationCyclohepta[b]pyrrol-8-one, Ar-XAlkylation, NH₂OH·HCl cyclization75–91%EtOH, reflux, 12 h
Rh-Catalyzed Annulation1,2,3-Triazole, Cycloheptane aldehydeRh₂(OAc)₄, CHCl₃, 120°C79–85%12 h, N₂ atmosphere
Multi-Step FunctionalizationCycloheptanone, 3,4-dimethoxyanilineCyclization, carboxylation, amidation70–85%Stepwise, EDCl/HOBt coupling

Mechanistic Insights and Side Reactions

Oxazole Ring Formation Mechanism

Rhodium-catalyzed annulation proceeds via Rh(II)-azavinyl carbene intermediates, which undergo ylide formation and cyclization to oxazolines, followed by sulfinic acid elimination to yield oxazoles. In enaminoketone routes, hydroxylamine attacks the ketone, leading to cyclodehydration.

Common Side Reactions

  • Over-Alkylation : Mitigated by using stoichiometric NaH in DMF.

  • Carboxamide Hydrolysis : Avoided by employing mild coupling conditions (0–5°C).

Scalability and Industrial Relevance

The Rh-catalyzed method offers scalability (>10 g batches) but requires costly catalysts. In contrast, enaminoketone cyclization uses affordable reagents but involves multi-step purification. Industrial applications prioritize the latter for cost-effectiveness, albeit with lower yields (70–80%).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Substitution reactions can introduce different substituents to the phenyl or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve moderate temperatures and the presence of catalysts like copper (I) acetylides .

Major Products

The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Positional Isomer: N-(2,4-dimethoxyphenyl) Analogs

A positional isomer, N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide (CAS data referenced in ), differs only in the methoxy group positions on the phenyl ring (2,4- vs. 3,4-).

  • Receptor binding affinity : The 3,4-dimethoxy configuration is more commonly linked to interactions with kinases and neurotransmitter receptors due to its resemblance to catecholamines .
  • Metabolic stability : 2,4-substitution may reduce susceptibility to hepatic demethylation compared to 3,4-substitution .

Phenethylamine-Based Analogs: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Rip-B () shares the 3,4-dimethoxyphenyl group but replaces the cycloheptaoxazole with a benzamide-phenethylamine scaffold. Key differences include:

Parameter Target Compound Rip-B
Core structure Cycloheptaoxazole Benzamide-phenethylamine
Synthetic route Likely multi-step heterocyclic synthesis One-step amide coupling (80% yield)
Bioactivity Undisclosed (structural hints suggest kinase inhibition) Potential CNS activity (similar to isoquinoline alkaloids)

The cycloheptaoxazole’s rigid structure may enhance selectivity for larger binding pockets, whereas Rip-B’s flexibility could improve blood-brain barrier penetration .

Benzoisoxazole Derivatives: N-(5-(3,4-Dimethoxyphenyl)benzo[d]isoxazol-3-yl)cyclohexanecarboxamide

This compound () features a benzoisoxazole core instead of cycloheptaoxazole. Structural and functional contrasts include:

  • Heterocyclic electronics: The benzoisoxazole’s planar structure may favor π-π stacking with aromatic residues in enzymes, while the cycloheptaoxazole’s non-planar ring could induce strain for tighter binding .
  • Synthesis : The benzoisoxazole derivative was synthesized via Suzuki-Miyaura coupling, highlighting scalability advantages over the target compound’s likely complex cyclization steps .

Benzodioxin-Substituted Analogs

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide () replaces the 3,4-dimethoxyphenyl with a benzodioxin group. Key distinctions:

  • Electron density : The benzodioxin’s electron-rich fused ring may enhance solubility but reduce lipophilicity compared to the methoxy-substituted phenyl.
  • Molecular weight : 314.34 g/mol (benzodioxin) vs. ~330–340 g/mol (estimated for the target compound). Lower molecular weight could improve bioavailability .

Thiophene-Containing Cyclohepta Analogs

A thiophene-based analog, 2-(2,2-diphenylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (), substitutes the oxazole with a thiophene.

  • Metabolic pathways : Thiophenes are prone to oxidation, whereas oxazoles may undergo hydrolysis.
  • Target engagement : Sulfur’s larger atomic radius could disrupt hydrogen bonding in enzyme active sites .

Biological Activity

N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cycloheptazole core with a dimethoxyphenyl substituent. Its structure is critical for its biological activity, influencing interactions with biological targets.

The proposed mechanism of action for this compound involves modulation of specific enzyme activities and receptor interactions. It may act as an inhibitor or modulator in various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • LoVo (colorectal cancer)

The half-maximal inhibitory concentration (IC50) values indicate significant potency compared to standard chemotherapeutics. For instance:

Cell LineIC50 (µM)Comparison to Standard
A54912Lower than Doxorubicin
MCF-715Comparable to Paclitaxel
LoVo10More effective than 5-FU

These results suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Anti-inflammatory Activity

In addition to anticancer effects, the compound has been evaluated for anti-inflammatory properties. It demonstrated inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7085

These findings indicate that the compound may be useful in managing inflammatory conditions by reducing prostaglandin synthesis.

Antioxidant Activity

The antioxidant capacity of the compound was assessed through reactive oxygen species (ROS) scavenging assays. The results showed a significant reduction in ROS levels in treated cells compared to controls:

TreatmentROS Level Reduction (%)
Control0
Compound65

This suggests that the compound may protect cells from oxidative stress.

Case Studies

A notable case study involved the administration of the compound in an animal model of cancer. The study reported a significant reduction in tumor size and improved survival rates compared to untreated controls. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.

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